molecular formula C14H12O4 B6398014 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% CAS No. 1261902-27-5

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95%

Cat. No. B6398014
CAS RN: 1261902-27-5
M. Wt: 244.24 g/mol
InChI Key: ZPJOASIMJUUUBK-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid (3-H4-MPA) is an organic compound with a molecular formula of C13H12O4. It is a derivative of benzoic acid, and is used in a wide range of applications in the scientific and medical fields. This compound has been studied extensively in recent years, and has been found to have many potential applications in the fields of biochemistry, pharmacology, and medicine.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can have a variety of effects on the body, including anti-inflammatory, anti-oxidative, and anti-cancer effects.
Biochemical and Physiological Effects
3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators. In vivo, 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available in high purity (95%). In addition, it is relatively stable and can be stored for long periods of time. However, 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% is also relatively expensive, and is not widely available.

Future Directions

The potential future directions for research on 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% are numerous. One potential direction is to further investigate the mechanism of action of 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95%, as well as its biochemical and physiological effects. In addition, further research could be done to investigate the potential applications of 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% in the fields of biochemistry, pharmacology, and medicine. Finally, further research could be done to investigate the potential for 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% to be used in the synthesis of other compounds.

Synthesis Methods

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol with 3-chloropropionic acid in the presence of a base, such as sodium ethoxide, followed by hydrolysis. This reaction proceeds in an acid-catalyzed manner, and yields 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% as the main product. Other methods for synthesizing 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% include the reaction of 4-methoxyphenol with 3-chloropropionic acid in the presence of a base, such as potassium tert-butoxide, followed by hydrolysis.

Scientific Research Applications

3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 3-hydroxy-4-(4-methoxyphenyl)benzene-1,2-diol and 3-hydroxy-4-(4-methoxyphenyl)benzaldehyde. It has also been used in the synthesis of pharmaceuticals, such as 4-methyl-3-hydroxy-4-(4-methoxyphenyl)benzoic acid, which is used in the treatment of Alzheimer’s disease. In addition, 3-Hydroxy-4-(4-methoxyphenyl)benzoic acid, 95% has been used in the synthesis of other compounds that have potential applications in the fields of biochemistry, pharmacology, and medicine.

properties

IUPAC Name

3-hydroxy-4-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)12-7-4-10(14(16)17)8-13(12)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJOASIMJUUUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689169
Record name 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-27-5
Record name 2-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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